

Spectroscopic Analysis of Methyl Isovalerate: A Technical Guide

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Compound of Interest

Compound Name: Methyl isovalerate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl isovalerate** (also known as methyl 3-methylbutanoate), a common organic compound with applications in flavors, fragrances, and as a chemical intermediate. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including data summaries and standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ^1H and ^{13}C NMR data for **methyl isovalerate** are presented below.

^1H NMR Data

The ^1H NMR spectrum of **methyl isovalerate** shows four distinct signals corresponding to the different proton environments in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **Methyl Isovalerate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.66	Singlet	3H	-OCH ₃
~2.11	Doublet, J≈7 Hz	2H	-CH ₂ -
~2.08	Multiplet (Nonet)	1H	-CH(CH ₃) ₂
~0.95	Doublet, J≈6.6 Hz	6H	-CH(CH ₃) ₂

Data obtained in CDCl₃ at 90 MHz.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Methyl Isovalerate**

Chemical Shift (δ) ppm	Assignment
~173.0	C=O
~51.2	-OCH ₃
~43.4	-CH ₂ -
~25.9	-CH(CH ₃) ₂
~22.4	-CH(CH ₃) ₂

Data obtained in CDCl₃. [2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for **Methyl Isovalerate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1470	Medium	C-H bend (alkane)
~1250-1150	Strong	C-O stretch (ester)

Data corresponds to a liquid film or neat sample.[\[1\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

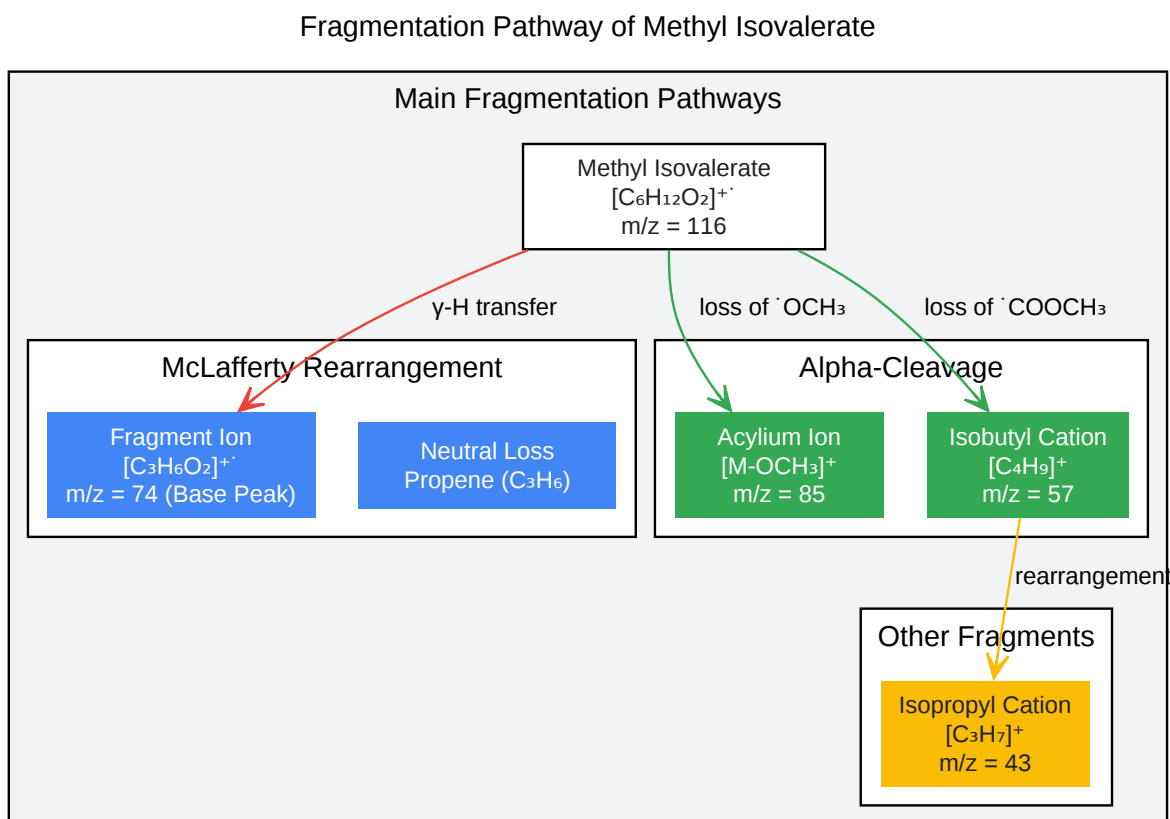
Table 4: Mass Spectrometry Data for **Methyl Isovalerate** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
116	~1.5	[M] ⁺ (Molecular Ion)
101	~14.5	[M-CH ₃] ⁺
85	~30.0	[M-OCH ₃] ⁺
74	100.0 (Base Peak)	[C ₃ H ₆ O ₂] ⁺ (from McLafferty Rearrangement)
57	~26.5	[C ₄ H ₉] ⁺ (isobutyl cation)
43	~30.0	[C ₃ H ₇] ⁺ (isopropyl cation)
41	~24.7	[C ₃ H ₅] ⁺

Data obtained via Electron Ionization (EI) at 75 eV.[\[2\]](#)

Mass Spectrometry Fragmentation Pathway

The fragmentation of **methyl isovalerate** under electron ionization primarily proceeds through two major pathways: the McLafferty rearrangement, which leads to the base peak at m/z 74, and alpha-cleavage, resulting in the formation of various carbocations.



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Caption: Mass spectral fragmentation of **methyl isovalerate**.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of **methyl isovalerate** for ^1H NMR, or 20-50 mg for ^{13}C NMR, in approximately 0.7 mL of deuterated chloroform (CDCl_3).

- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.
 - Insert the sample into the NMR magnet.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to optimize homogeneity. For ^1H NMR, this involves adjusting the Z1, Z2, Z3, and Z4 gradients. For ^{13}C NMR, shimming on the corresponding ^1H channel is performed.
 - Tune and match the probe to the appropriate frequency (^1H or ^{13}C).
 - Acquire the spectrum using standard pulse sequences. For ^1H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy Protocol (Neat Liquid)

- Sample Preparation: Place one drop of neat **methyl isovalerate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Data Acquisition:
 - Place the assembled salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty beam path.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Inject a small amount of a dilute solution of **methyl isovalerate** in a volatile solvent (e.g., methanol or dichloromethane) into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC will separate the analyte from the solvent and any impurities.
- Ionization: As the **methyl isovalerate** elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the abundance of each ion.

- **Data Processing:** The instrument's software plots the relative abundance of each ion against its m/z value to generate the mass spectrum.

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References

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